molecular formula C16H16N2O3 B12300268 (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine

(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine

Cat. No.: B12300268
M. Wt: 284.31 g/mol
InChI Key: ZANQPVDBIMOPOF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine typically involves the reaction of 1,2,3,4-tetrahydroacridine with glycine under specific conditions. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide, and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction could produce tetrahydroacridine derivatives .

Scientific Research Applications

(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease . The compound may also interact with DNA through intercalation, affecting various biological processes .

Comparison with Similar Compounds

(1,2,3,4-Tetrahydroacridine-9-carbonyl)glycine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetic acid

InChI

InChI=1S/C16H16N2O3/c19-14(20)9-17-16(21)15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1,3,5,7H,2,4,6,8-9H2,(H,17,21)(H,19,20)

InChI Key

ZANQPVDBIMOPOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NCC(=O)O

Origin of Product

United States

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